molecular formula C20H25N5O6 B3439163 8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3439163
M. Wt: 431.4 g/mol
InChI Key: CMMIRKORBLPLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Purine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction.

    Attachment of the Bis(2-hydroxyethyl)amino Group: This is achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.

    Reduction: Reduction reactions can occur at the oxoethyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane
  • 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile

Uniqueness

8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6/c1-22-17-16(18(29)23(2)20(22)30)25(19(21-17)24(8-10-26)9-11-27)12-15(28)13-4-6-14(31-3)7-5-13/h4-7,26-27H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMIRKORBLPLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CCO)CCO)CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
8-[BIS(2-HYDROXYETHYL)AMINO]-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.